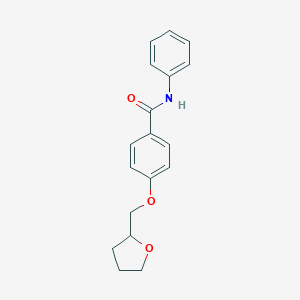![molecular formula C18H20BrNO2 B250535 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide, also known as BNOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BNOX is a derivative of N-acylarylhydroxylamines, which have been found to exhibit anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has been found to have potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection, this compound has been found to protect neurons from oxidative stress and reduce inflammation, making it a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential therapy for inflammatory diseases such as arthritis and asthma.
Wirkmechanismus
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cell proliferation. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. This compound has also been found to reduce pain by inhibiting the activity of COX-2, which is involved in the production of pain-inducing prostaglandins. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation, making it a potential therapy for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for scientific research. This compound has also been found to have low toxicity, making it a safe compound to work with. However, the limitations of this compound include its limited solubility in water, which may affect its bioavailability and efficacy in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide research, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic applications in various fields. Future research may also focus on the development of this compound derivatives with improved solubility and efficacy in vivo. Additionally, the potential use of this compound in combination therapy with other drugs may be explored to enhance its therapeutic effects. Overall, this compound has shown promising potential as a therapeutic compound, and further research is needed to fully understand its potential applications.
Synthesemethoden
2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide can be synthesized using a multistep process that involves the reaction of 1-bromo-2-naphthol with cyclohexylamine to form the intermediate, 2-(1-bromo-2-naphthoxy)-N-cyclohexylacetamide. This intermediate is then subjected to a series of reactions, including reduction and acylation, to produce the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Eigenschaften
Molekularformel |
C18H20BrNO2 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
2-(1-bromonaphthalen-2-yl)oxy-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H20BrNO2/c19-18-15-9-5-4-6-13(15)10-11-16(18)22-12-17(21)20-14-7-2-1-3-8-14/h4-6,9-11,14H,1-3,7-8,12H2,(H,20,21) |
InChI-Schlüssel |
FFNZSXVQLXOIIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Kanonische SMILES |
C1CCC(CC1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[3-(propanoylamino)phenyl]carbamoyl}benzoate](/img/structure/B250465.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
